molecular formula C11H14F2N2O B1462111 (2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine CAS No. 2098043-37-7

(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine

Cat. No. B1462111
CAS RN: 2098043-37-7
M. Wt: 228.24 g/mol
InChI Key: HFNKWSBXJLEHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 2098043-37-7 . It has a molecular weight of 228.24 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.24±0.1 g/cm3 and a predicted boiling point of 325.3±32.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

  • Schiff bases derived from 3-aminomethyl pyridine have shown potential as anticonvulsant agents. These compounds were synthesized and screened for seizures protection, with several compounds exhibiting significant activity. The chemical structures were confirmed through spectroscopy and elemental analysis, demonstrating the utility of pyridine derivatives in developing therapeutics (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes involving pyridine derivatives have been studied for their photocytotoxic properties in red light and their potential in cellular imaging. These complexes have shown significant activity in generating reactive oxygen species and causing cell death via apoptosis, highlighting their potential in photoactivated cancer therapy (Basu et al., 2014).

Catalytic Applications

  • Pyridine-based palladacycles have been synthesized and evaluated for their catalytic activities, showing good activity and selectivity in various reactions. This research underscores the versatility of pyridine derivatives in catalysis, particularly in reactions where palladium acts as a catalyst (Roffe et al., 2016).

Antimicrobial Activities

  • Quinoline derivatives carrying a 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This suggests that pyridine and its derivatives can serve as core structures in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Ligand Exchange and Spin State Equilibria

  • Studies on Fe(II) complexes based on pentadentate and tetradentate ligands have explored their solution chemistry, including ligand exchange and spin state equilibria. These insights are crucial for understanding the behavior of metal complexes in solution and their potential applications in various fields, including catalysis and materials science (Draksharapu et al., 2012).

properties

IUPAC Name

[2-[(3,3-difluorocyclobutyl)methoxy]pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKWSBXJLEHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 3
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 4
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.